molecular formula C11H12N4O2 B11052960 2-Amino-4-cyano-4-(1,1-dimethyl-2-oxopropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-YL cyanide

2-Amino-4-cyano-4-(1,1-dimethyl-2-oxopropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-YL cyanide

Cat. No. B11052960
M. Wt: 232.24 g/mol
InChI Key: CPULBMJIBAULGH-UHFFFAOYSA-N
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Description

2-Amino-4-cyano-4-(1,1-dimethyl-2-oxopropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-YL cyanide is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a pyrrole ring substituted with amino, cyano, and oxo groups, which may contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyano-4-(1,1-dimethyl-2-oxopropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-YL cyanide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of Substituents: The cyano and oxo groups can be introduced through nucleophilic substitution and oxidation reactions, respectively.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyano-4-(1,1-dimethyl-2-oxopropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-YL cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove cyano groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-cyano-4-(1,1-dimethyl-2-oxopropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-YL cyanide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA/RNA Interaction: Binding to nucleic acids to affect gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-cyano-5-oxo-4,5-dihydro-1H-pyrrole: Lacks the 1,1-dimethyl-2-oxopropyl group.

    2-Amino-4-cyano-4-(1,1-dimethyl-2-oxopropyl)-5-oxo-1H-pyrrole: Similar structure but different substitution pattern.

Uniqueness

The unique combination of substituents in 2-Amino-4-cyano-4-(1,1-dimethyl-2-oxopropyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-YL cyanide may confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

5-amino-3-(2-methyl-3-oxobutan-2-yl)-2-oxo-1H-pyrrole-3,4-dicarbonitrile

InChI

InChI=1S/C11H12N4O2/c1-6(16)10(2,3)11(5-13)7(4-12)8(14)15-9(11)17/h14H2,1-3H3,(H,15,17)

InChI Key

CPULBMJIBAULGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)C1(C(=C(NC1=O)N)C#N)C#N

Origin of Product

United States

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